7-nitro-1,2,3,4-tetrahydroisoquinolin-3-one
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Overview
Description
7-Nitro-1,2,3,4-tetrahydroisoquinolin-3-one is a synthetic organic compound belonging to the class of tetrahydroisoquinolines. This compound is characterized by the presence of a nitro group at the 7th position and a ketone group at the 3rd position on the tetrahydroisoquinoline ring. Tetrahydroisoquinolines are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-nitro-1,2,3,4-tetrahydroisoquinolin-3-one typically involves the nitration of 1,2,3,4-tetrahydroisoquinoline. One common method includes the use of nitric acid and sulfuric acid as nitrating agents. The reaction is carried out under controlled temperature conditions to ensure the selective nitration at the 7th position .
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration processes using continuous flow reactors. These reactors allow for better control over reaction parameters, leading to higher yields and purity of the final product. The use of advanced purification techniques such as recrystallization and chromatography is also common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
7-Nitro-1,2,3,4-tetrahydroisoquinolin-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro derivatives.
Reduction: Reduction of the nitro group can yield amino derivatives.
Substitution: The nitro group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or sodium borohydride are used.
Substitution: Substitution reactions often require nucleophiles like amines or thiols and are carried out under basic conditions.
Major Products Formed
Oxidation: Nitro derivatives with additional oxygen-containing functional groups.
Reduction: Amino derivatives with the nitro group reduced to an amine.
Substitution: Various substituted tetrahydroisoquinolines depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its interactions with biological macromolecules and potential as a biochemical probe.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurodegenerative diseases and infections.
Mechanism of Action
The mechanism of action of 7-nitro-1,2,3,4-tetrahydroisoquinolin-3-one involves its interaction with specific molecular targets. The nitro group is known to participate in redox reactions, which can lead to the generation of reactive oxygen species (ROS). These ROS can modulate various cellular pathways, including those involved in apoptosis and inflammation. Additionally, the compound may interact with enzymes and receptors, altering their activity and leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- 7-Nitro-1,2,3,4-tetrahydroquinoline
- 1-Methyl-7-nitro-1,2,3,4-tetrahydroquinoline
- 2-Benzyl-6-nitro-1,2,3,4-tetrahydroisoquinoline hydrochloride
- 6-Nitro-3-(1,2,3,6-tetrahydro-4-pyridinyl)-1H-indole
- 5-Nitro-3-(1,2,3,6-tetrahydro-pyridin-4-yl)-1H-indole
Uniqueness
7-Nitro-1,2,3,4-tetrahydroisoquinolin-3-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the nitro and ketone groups allows for a wide range of chemical modifications and interactions with biological targets, making it a versatile compound for research and industrial applications .
Properties
CAS No. |
1820831-27-3 |
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Molecular Formula |
C9H8N2O3 |
Molecular Weight |
192.17 g/mol |
IUPAC Name |
7-nitro-2,4-dihydro-1H-isoquinolin-3-one |
InChI |
InChI=1S/C9H8N2O3/c12-9-4-6-1-2-8(11(13)14)3-7(6)5-10-9/h1-3H,4-5H2,(H,10,12) |
InChI Key |
SFYABQXMXHCEAK-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=C(CNC1=O)C=C(C=C2)[N+](=O)[O-] |
Purity |
95 |
Origin of Product |
United States |
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